molecular formula C9H9BrO3 B13699688 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 69464-38-6

6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13699688
CAS No.: 69464-38-6
M. Wt: 245.07 g/mol
InChI Key: LKGXOHIPYYXAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of benzo[b][1,4]dioxine, featuring bromine and methoxy functional groups, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

69464-38-6

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

6-bromo-7-methoxy-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H9BrO3/c1-11-7-5-9-8(4-6(7)10)12-2-3-13-9/h4-5H,2-3H2,1H3

InChI Key

LKGXOHIPYYXAIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)OCCO2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.